L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-
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Overview
Description
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- is a synthetic derivative of the amino acid L-ornithine. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a methoxyphenyl diphenylmethyl group. These modifications are often used in peptide synthesis to protect specific functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- typically involves the protection of the amino groups of L-ornithine. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The methoxyphenyl diphenylmethyl group is added using a similar protection strategy, often involving the use of trityl chloride derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for the synthesis of complex peptides and amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation using coupling reagents such as HATU or EDCI.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which can be further modified or used in various applications .
Scientific Research Applications
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- involves its role as a protected amino acid derivative. The Fmoc and methoxyphenyl diphenylmethyl groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(4-methoxyphenyl)diphenylmethyl]-L-lysine: Another amino acid derivative with similar protecting groups.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A phenylalanine derivative with an Fmoc group.
Uniqueness
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C40H38N2O5 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methoxyphenyl)-diphenylmethyl]amino]pentanoic acid |
InChI |
InChI=1S/C40H38N2O5/c1-46-31-24-22-30(23-25-31)40(28-13-4-2-5-14-28,29-15-6-3-7-16-29)41-26-12-21-37(38(43)44)42-39(45)47-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1 |
InChI Key |
IZNIVWXIXGXKJI-QNGWXLTQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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